molecular formula C10H15N3O B4383656 (2Z)-3-(dimethylamino)-1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

(2Z)-3-(dimethylamino)-1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B4383656
M. Wt: 193.25 g/mol
InChI Key: SVCAQJJZSMDMKA-WAYWQWQTSA-N
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Description

(2Z)-3-(dimethylamino)-1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(dimethylamino)-1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(dimethylamino)-1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (2Z)-3-(dimethylamino)-1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. It can be screened for potential pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Medicine

In medicinal chemistry, derivatives of this compound can be explored for their therapeutic potential. The pyrazole ring is a common scaffold in many pharmaceutical agents.

Industry

In material science, the compound can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (2Z)-3-(dimethylamino)-1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the compound.

    3-(dimethylamino)-1-phenyl-2-propen-1-one: A structurally similar compound with a phenyl group instead of the pyrazole ring.

Uniqueness

(2Z)-3-(dimethylamino)-1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one is unique due to the presence of both the dimethylamino group and the pyrazole ring, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(Z)-3-(dimethylamino)-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-9(7-11-13(8)4)10(14)5-6-12(2)3/h5-7H,1-4H3/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCAQJJZSMDMKA-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)C(=O)/C=C\N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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